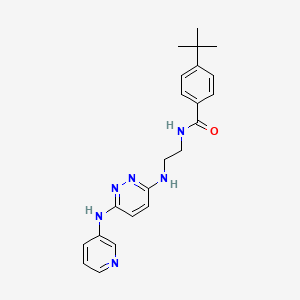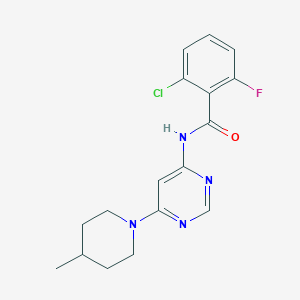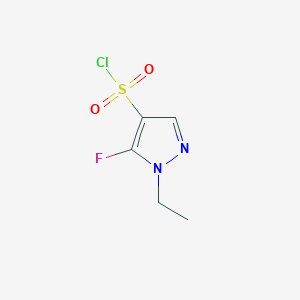
2-Benzyl-3-phenylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-phenylpropanal is a chemical compound with the molecular formula C16H16O . It has an average mass of 224.298 Da and a monoisotopic mass of 224.120117 Da .
Synthesis Analysis
The synthesis of this compound can be proposed from bromophenylmethane (benzyl bromide), using any reagents containing two or fewer carbon atoms .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C16H16O/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 32-34 degrees Celsius .Applications De Recherche Scientifique
Antimicrobial Activity
2-Benzyl-3-phenylpropanal has been studied for its antimicrobial properties. Richards and McBride (1973) investigated its close derivatives, 3-phenylpropan-1-ol, 2-phenylethanol, and benzyl alcohol for their inhibitory action against Pseudomonas aeruginosa. They found that 3-phenylpropan-1-ol was the most effective, suggesting potential use as a preservative in oral suspensions and mixtures (Richards & McBride, 1973).
Chemical Synthesis and Reactions
Masuda, Nakajima, and Suga (1983) explored the Friedel-Crafts Alkylation of benzene with optically active compounds, including derivatives of this compound. Their findings contribute to understanding the stereochemistry and mechanism of such alkylations (Masuda, Nakajima, & Suga, 1983).
Kinetic Studies in Organic Chemistry
Chuchani and Martín (1990) studied the gas-phase elimination kinetics of compounds including 1-bromo-3-phenylpropane, closely related to this compound. Their research offers insights into the reaction mechanisms and kinetics in organic chemistry (Chuchani & Martín, 1990).
Enzyme Inhibition
Galardy and Kortylewicz (1984) investigated DL-2-benzyl-3- formylpropanoic acid, a compound structurally related to this compound, for its inhibitory effect on carboxypeptidase A. Their findings indicate potential applications in enzyme inhibition studies (Galardy & Kortylewicz, 1984).
Catalysis and Hydrogenation
Rao and Perlin (1983) demonstrated the effectiveness of 2-propanol in catalytic transfer hydrogenation reactions involving benzylic and styryl compounds, including derivatives of this compound. Their research contributes to the field of catalysis and selective hydrogenation (Rao & Perlin, 1983).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a relatively unexplored molecule in terms of its biological activity .
Mode of Action
It is known that the compound has a molecular weight of 2243 Da , which suggests that it could potentially interact with various biological targets.
Biochemical Pathways
It has been suggested that this compound could potentially be involved in the synthesis of optically pure aromatic molecules .
Pharmacokinetics
Its molecular weight of 224.3 Da suggests that it could potentially be absorbed and distributed in the body .
Result of Action
Given its potential role in the synthesis of optically pure aromatic molecules , it could potentially have effects on cellular metabolism and signaling.
Propriétés
IUPAC Name |
2-benzyl-3-phenylpropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGRQCGOHCSUHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22859-80-9 |
Source


|
| Record name | 2-benzyl-3-phenylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)
![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)





![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)
![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)